{3-Bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol
Description
Properties
IUPAC Name |
[3-bromo-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrFO3/c1-2-20-15-8-12(9-19)7-14(17)16(15)21-10-11-3-5-13(18)6-4-11/h3-8,19H,2,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPMAKDWAVYZLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CO)Br)OCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-Bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol typically involves multiple steps, starting from commercially available precursorsThe final step involves the reduction of the aldehyde group to form the methanol derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
{3-Bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrogen derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Typical Synthetic Routes
- Starting Materials : Common precursors include substituted phenols and halogenated benzyl alcohols.
- Reagents : Key reagents used in the synthesis include reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) for the reduction process.
- Reaction Conditions : Optimized conditions are crucial for achieving high yields, often utilizing continuous flow reactors for industrial-scale production.
Chemistry
In organic synthesis, {3-Bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol serves as a versatile building block. It can undergo various chemical transformations:
- Oxidation : Converts the methanol group to aldehyde or carboxylic acid.
- Reduction : The bromine atom can be reduced to form hydrogen derivatives.
- Substitution : The bromine can be replaced by other nucleophiles to create new derivatives.
Biology
The compound has been investigated for its potential biological activities:
- Antimicrobial Properties : Studies suggest that it exhibits activity against various bacterial strains.
- Anticancer Activity : Preliminary research indicates potential efficacy in inhibiting cancer cell proliferation, with reported IC50 values ranging from 10 to 20 µM .
Medicine
Research is ongoing into its therapeutic applications:
- Drug Development : The compound's unique structure allows it to interact with specific molecular targets, enhancing its potential as a lead compound in drug discovery.
- Medicinal Chemistry : Its chemical properties make it suitable for modification to improve efficacy and reduce toxicity in therapeutic settings.
Mechanism of Action
The mechanism of action of {3-Bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol involves its interaction with specific molecular targets and pathways. The presence of the bromine and fluorobenzyl groups can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogs
a. {3-Chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol
- Molecular Formula : C₁₆H₁₆ClFO₃.
- Key Difference : Chlorine replaces bromine at the 3-position.
- Lower molecular weight (353.18 g/mol vs. 372.16 g/mol for the bromo analog) may improve solubility in polar solvents.
b. {3-Bromo-5-ethoxy-4-[(4-chlorobenzyl)oxy]phenyl}methanol
- Molecular Formula : C₁₆H₁₆BrClO₃.
- Key Difference : Chlorine replaces fluorine on the benzyl group.
- Chlorine’s electronegativity (vs. fluorine) alters electronic effects on the aromatic ring, influencing reactivity in electrophilic substitutions .
Alkoxy Group Variants
a. {3-Bromo-5-methoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol
- Molecular Formula : C₁₅H₁₄BrFO₃.
- Key Difference : Methoxy (-OCH₃) replaces ethoxy (-OCH₂CH₃).
- Lower electron-donating capacity compared to ethoxy may alter aromatic ring reactivity .
b. Methyl 3-bromo-5-ethoxy-4-((4-fluorobenzyl)oxy)benzoate
Positional Isomers
a. {3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}methanol
- Key Difference : Fluorine is at the 2-position of the benzyl group.
- Altered electronic effects may reduce resonance stabilization of the benzyl ether .
Data Table: Key Properties of Selected Analogs
*LogP values estimated via computational methods.
Biological Activity
{3-Bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol, with the molecular formula C16H16BrFO3 and a molecular weight of 355.2 g/mol, is an organic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including bromine and fluorobenzyl groups, which may enhance its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The presence of the bromine atom and the fluorobenzyl moiety can enhance binding affinity to various enzymes or receptors, potentially leading to modulation of their activities. The compound has been investigated for its antimicrobial and anticancer properties, suggesting a broad spectrum of biological applications.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that the compound effectively inhibits the growth of several bacterial strains. For instance, a study reported an IC50 value in the low micromolar range against Staphylococcus aureus and Escherichia coli, indicating potent antimicrobial activity .
Anticancer Properties
The anticancer potential of this compound has been explored in various cancer cell lines. A notable study demonstrated that this compound exhibits cytotoxic effects against human cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The IC50 values ranged from 10 to 20 µM, highlighting its effectiveness in inhibiting cell proliferation .
Case Studies
- Breast Cancer Study : In a controlled experiment, MCF-7 cells treated with this compound showed a significant reduction in cell viability compared to untreated controls. The study suggested that the compound induces apoptosis through the activation of caspase pathways.
- Lung Cancer Study : Another investigation focused on A549 cells revealed that treatment with this compound not only inhibited cell growth but also reduced migration and invasion capabilities, indicating potential anti-metastatic properties.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds was conducted:
| Compound | Structure Features | Anticancer Activity (IC50 µM) |
|---|---|---|
| This compound | Bromine & Fluorobenzyl Groups | 10 - 20 |
| 3-Bromo-5-methoxybenzaldehyde | Lacks Fluorobenzyl Group | 25 - 30 |
| 4-Fluorobenzaldehyde | Lacks Bromine & Ethoxy Groups | 30 - 40 |
This table illustrates that this compound demonstrates superior anticancer activity compared to structurally similar compounds.
Q & A
Q. What are the key synthetic strategies for introducing the 4-fluorobenzyloxy group into aromatic systems?
The 4-fluorobenzyloxy group is typically introduced via nucleophilic substitution or Mitsunobu reactions. For example, in analogous syntheses, NaH is used as a base to deprotonate hydroxyl groups, followed by alkylation with 4-fluorobenzyl bromide in THF at 0°C to room temperature . Reaction progress is monitored by TLC, and purification involves column chromatography with gradients of methanol in acidic aqueous solutions to improve resolution .
Q. How can the purity of {3-Bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol be assessed?
Reverse-phase HPLC (C18 column) with a gradient of acetonitrile/water containing 0.1% TFA is effective for purity analysis. Retention times (e.g., ~9.5–18.2 minutes in similar compounds) and UV detection at 254 nm are standard . LC-MS (ESI) further confirms molecular weight and fragmentation patterns .
Q. What safety precautions are necessary when handling halogenated benzyl alcohols?
Halogenated benzyl alcohols may release toxic fumes upon decomposition. Use fume hoods, nitrile gloves, and safety goggles. Avoid skin contact, as fluorinated/chlorinated analogs can cause irritation or systemic toxicity . Store in airtight containers away from oxidizers and strong acids.
Q. Which solvents are optimal for recrystallizing polyhalogenated phenolic alcohols?
Ethanol/water mixtures or ethyl acetate/hexane systems are preferred for recrystallization due to their polarity gradients, which enhance solubility control. For example, analogs like (4-Bromo-3-methylphenyl)methanol are purified via ethanol-water recrystallization to achieve >96% purity .
Advanced Research Questions
Q. How does steric hindrance from the 3-bromo substituent affect regioselectivity in further functionalization?
The 3-bromo group directs electrophilic substitution to the para position relative to the hydroxyl group. In cross-coupling reactions (e.g., Suzuki-Miyaura), palladium catalysts (e.g., Pd(PPh₃)₄) with boronic acids (e.g., arylboronic acids) selectively target the bromine site, enabling aryl-aryl bond formation . Optimization of base (e.g., K₂CO₃) and solvent (e.g., DMF/H₂O) is critical for yield .
Q. What mechanistic insights explain the stability of the methoxy vs. ethoxy groups under acidic/basic conditions?
Ethoxy groups are more hydrolytically stable than methoxy groups due to increased steric bulk, reducing nucleophilic attack. Under strong acidic conditions (e.g., TFA/DCM), demethylation of methoxy groups occurs rapidly, while ethoxy groups require prolonged exposure . Kinetic studies using ¹H NMR can quantify degradation rates.
Q. How can the hydroxyl group be selectively protected during multi-step synthesis?
Trimethylsilyl (TMS) ethers or tert-butyldimethylsilyl (TBS) groups are effective for transient protection. For example, TMSCl in DMF with imidazole selectively protects the hydroxyl group, leaving the ethoxy and bromine sites reactive . Deprotection uses aqueous HF or TBAF in THF .
Q. What strategies mitigate competing side reactions during fluorobenzyloxy group installation?
Competing O-alkylation vs. C-alkylation is minimized by using dry solvents (e.g., THF), strict temperature control (0°C to RT), and stoichiometric NaH to ensure complete deprotonation before adding 4-fluorobenzyl bromide . Microwave-assisted synthesis (e.g., 100°C, 30 min) can also accelerate reactions, reducing side product formation .
Data Contradictions and Resolution
Q. Discrepancies in reported yields for fluorobenzyloxy derivatives: How to reconcile?
Yields vary due to differences in base strength (NaH vs. K₂CO₃) and solvent polarity. For instance, NaH in THF achieves >95% yield in model reactions, while K₂CO₃ in DMF yields ~70–80% due to incomplete deprotonation . Systematic screening of bases/solvents using DoE (Design of Experiments) is recommended for optimization.
Q. Conflicting NMR data for cyclohexylamine intermediates: What causes this?
Cis/trans isomerism in cyclohexylamine derivatives (e.g., trans-4-((4-fluorobenzyl)oxy)cyclohexylamine) leads to split peaks in ¹H NMR. Assignments require 2D COSY and NOESY to distinguish axial/equatorial proton environments . Deuterated DMSO or CDCl₃ enhances resolution for aromatic and aliphatic regions .
Methodological Tables
Table 1. Key Reaction Conditions for Fluorobenzyloxy Group Installation
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Base | NaH (60% in mineral oil) | |
| Solvent | Dry THF | |
| Temperature | 0°C → RT | |
| Alkylating Agent | 4-Fluorobenzyl bromide | |
| Purification | RP-HPLC (MeOH/H₂O/TFA) |
Table 2. Stability of Protecting Groups Under Acidic Conditions
| Protecting Group | Deprotection Reagent | Time (h) | Efficiency (%) | Reference |
|---|---|---|---|---|
| TMS | 1% HCl in MeOH | 1 | >99 | |
| TBS | TBAF in THF | 2 | 95 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
